2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is a chemical compound that features a benzenamine core substituted with a benzimidazole moiety. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline typically involves the reaction of benzenamine derivatives with benzimidazole compounds. One common synthetic route includes the nucleophilic substitution reaction where a benzenamine derivative reacts with a benzimidazole derivative in the presence of a suitable base and solvent. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Halogenated reagents, acids, or bases; reactions may require catalysts and specific temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzenamine or benzimidazole rings.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can mimic natural nucleotides, allowing the compound to bind to DNA or RNA and interfere with their functions. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-4-chloro-6-methyl-
- Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-N,N-diethyl-
Uniqueness
Compared to similar compounds, 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
104340-38-7 |
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Molecular Formula |
C16H17N3S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3S/c1-19(2)15-10-6-3-7-12(15)11-20-16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
BLKLDWQFHUIMPR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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